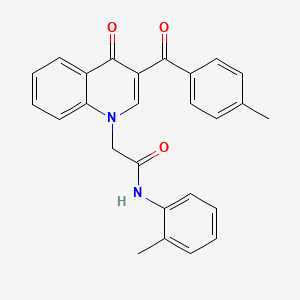

2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

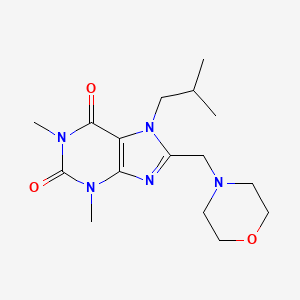

The compound “2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide” is a complex organic molecule. It contains a quinolinone moiety (a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms), which is often found in various pharmaceuticals and natural products . The presence of the benzoyl and acetamide groups suggests that this compound could potentially be used in medicinal chemistry, as these groups are common in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a quinolinone core with a methylbenzoyl group at the 3-position, an acetamide group at the 2-position, and an o-tolyl group attached to the nitrogen of the acetamide .科学的研究の応用

Antitumor Activity and Molecular Docking Study

Quinazolinone analogues have shown promising broad-spectrum antitumor activity, with some compounds demonstrating significantly higher potency compared to the positive control 5-Fluorouracil. Molecular docking studies have indicated that these compounds inhibit growth through interactions with key biological targets such as EGFR-TK and B-RAF kinase, suggesting a mechanism for their antitumor effects (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

A series of quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine displayed varied degrees of inhibitory action against different bacterial and fungal strains. This underscores the potential of quinoline derivatives in the development of new antimicrobial agents (S. Vanparia et al., 2013).

Interaction with DNA

Studies on thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids under microwave irradiation revealed their ability to bind to DNA, inducing bathochromic and hypochromic shifts in absorption spectrum. This interaction suggests the potential application of quinoline derivatives in the study of DNA binding mechanisms and their implications (T. R. R. Naik et al., 2006).

Green Chemistry and Clean Reaction Strategy

A study on the synthesis of a green twisted heteroacene via a "clean reaction" strategy highlighted the environmental benefits of employing quinoline derivatives in the development of new chemical entities. This approach aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances in chemical processes (Gang Li et al., 2012).

Antibacterial Agents

Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide derivatives containing quinoline linkage exhibited potent antibacterial activity against various microorganisms. This suggests the relevance of quinoline derivatives in the search for new antibacterial compounds (Manoj N. Bhoi et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3/c1-17-11-13-19(14-12-17)25(30)21-15-28(23-10-6-4-8-20(23)26(21)31)16-24(29)27-22-9-5-3-7-18(22)2/h3-15H,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJCAGQIDIPMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3015365.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B3015366.png)

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid](/img/structure/B3015368.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3015369.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)

![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)